Cas no 2170597-74-5 (7-Bromo-5-chloro-3-iodo-1H-pyrazolo4,3-bpyridine)
7-Bromo-5-chloro-3-iodo-1H-pyrazolo4,3-bpyridine Chemical and Physical Properties
Names and Identifiers
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- 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
- SCHEMBL25239396
- CS-0163357
- 2170597-74-5
- 7-bromo-5-chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine
- BS-44438
- E74306
- 1H-Pyrazolo[4,3-b]pyridine, 7-bromo-5-chloro-3-iodo-
- 7-Bromo-5-chloro-3-iodo-1H-pyrazolo4,3-bpyridine
-
- MDL: MFCD31698554
- Inchi: 1S/C6H2BrClIN3/c7-2-1-3(8)10-5-4(2)11-12-6(5)9/h1H,(H,11,12)
- InChI Key: ONLGXCXYVNOQIA-UHFFFAOYSA-N
- SMILES: IC1=C2C(C(=CC(=N2)Cl)Br)=NN1
Computed Properties
- Exact Mass: 356.81653g/mol
- Monoisotopic Mass: 356.81653g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 41.6
7-Bromo-5-chloro-3-iodo-1H-pyrazolo4,3-bpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B199750-50mg |
7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine |
2170597-74-5 | 50mg |
$ 900.00 | 2022-06-07 | ||
| TRC | B199750-100mg |
7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine |
2170597-74-5 | 100mg |
$ 1490.00 | 2022-06-07 | ||
| Matrix Scientific | 219802-500mg |
7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine, 95% min |
2170597-74-5 | 95% | 500mg |
$1806.00 | 2023-09-06 | |
| Matrix Scientific | 219802-1g |
7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine, 95% min |
2170597-74-5 | 95% | 1g |
$2890.00 | 2023-09-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JJ212-50mg |
7-Bromo-5-chloro-3-iodo-1H-pyrazolo4,3-bpyridine |
2170597-74-5 | 97+% | 50mg |
1437.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JJ212-200mg |
7-Bromo-5-chloro-3-iodo-1H-pyrazolo4,3-bpyridine |
2170597-74-5 | 97+% | 200mg |
3594.0CNY | 2021-07-17 | |
| Aaron | AR01KLKI-1g |
7-bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine |
2170597-74-5 | 97% | 1g |
$224.00 | 2025-02-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHW093-100mg |
7-bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine |
2170597-74-5 | 95% | 100mg |
¥659.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHW093-250mg |
7-bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine |
2170597-74-5 | 95% | 250mg |
¥1094.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHW093-500mg |
7-bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine |
2170597-74-5 | 95% | 500mg |
¥1826.0 | 2024-04-22 |
7-Bromo-5-chloro-3-iodo-1H-pyrazolo4,3-bpyridine Suppliers
7-Bromo-5-chloro-3-iodo-1H-pyrazolo4,3-bpyridine Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 7-Bromo-5-chloro-3-iodo-1H-pyrazolo4,3-bpyridine
7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine: A Comprehensive Overview
The compound 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine (CAS No. 2170597-74-5) is a highly specialized heterocyclic aromatic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazolo[4,3-b]pyridines, which are known for their unique structural properties and versatile applications. The presence of halogen substituents—bromo, chloro, and iodo—at specific positions on the ring system imparts distinct electronic and steric characteristics, making it a valuable molecule for research and development.
Recent studies have highlighted the importance of halogenated pyrazolo[4,3-b]pyridines in medicinal chemistry. These compounds are being explored for their potential as kinase inhibitors, which are crucial in the treatment of various diseases, including cancer. The bromo, chloro, and iodo substituents play a critical role in modulating the bioactivity of the molecule by influencing its solubility, stability, and binding affinity to target proteins. For instance, bromine substitution at position 7 has been shown to enhance the molecule's ability to interact with specific kinase domains, making it a promising candidate for drug discovery.
The synthesis of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine involves a multi-step process that typically begins with the preparation of the pyrazolo[4,3-b]pyridine core. This is followed by selective halogenation at positions 3, 5, and 7 using advanced halogenation techniques such as electrophilic substitution or metal-catalyzed coupling reactions. The choice of substituents is carefully optimized to achieve the desired physicochemical properties. Recent advancements in catalytic methods have enabled higher yields and improved purity levels in the synthesis of this compound.
From a structural standpoint, the molecule exhibits a rigid planar geometry due to the aromaticity of the pyrazolo[4,3-b]pyridine ring system. The presence of multiple halogen atoms introduces significant electronic effects, including both electron-withdrawing and electron-donating characteristics depending on their positions. This creates a dynamic interplay that can be exploited in designing molecules with specific reactivity or bioactivity profiles.
One area where 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine has shown particular promise is in the field of optoelectronics. The compound's ability to absorb light across a broad spectrum makes it a potential candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have demonstrated that its electronic properties can be fine-tuned by adjusting the halogen substituents, leading to enhanced performance metrics such as quantum efficiency and charge transport capabilities.
In addition to its electronic applications, this compound has also been investigated for its role in supramolecular chemistry. The halogen atoms serve as effective recognition elements in molecular recognition processes, enabling the formation of stable supramolecular assemblies. Such assemblies have potential applications in drug delivery systems and molecular sensors.
From an environmental perspective, understanding the fate and behavior of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine in different ecosystems is crucial for assessing its safety and sustainability. Recent studies have focused on its biodegradation pathways under aerobic and anaerobic conditions. These studies suggest that while the compound exhibits moderate persistence in certain environments due to its stable aromatic structure, it can undergo transformation under specific microbial or chemical stimuli.
In conclusion, 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine (CAS No. 2170597-74-5) stands out as a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique combination of structural features and functional groups positions it as a valuable tool for researchers in medicinal chemistry, materials science, and beyond. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic and industrial settings.
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